(R)-Lisofylline - 100324-81-0

(R)-Lisofylline

Catalog Number: EVT-308115
CAS Number: 100324-81-0
Molecular Formula: C13H20N4O3
Molecular Weight: 280.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-lisofylline is a 1-(5-hydroxyhexyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione that has (R)-configuration. A synthetic small molecule which was under development for the treatment of type 1 diabetes mellitus. It has a role as an anti-inflammatory agent and an immunomodulator. It is an enantiomer of a (S)-lisofylline.
Lisofylline has been investigated for the treatment of Type 1 Diabetes Mellitus.
Applications in Various Fields

Acute Lung Injury and Sepsis

In cases of acute lung injury induced by sepsis or hyperoxia, LSF has demonstrated efficacy in reducing lung injury markers and improving survival rates. Studies have shown that LSF treatment can attenuate pulmonary hypertension, improve arterial oxygenation, and decrease inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and myeloperoxidase (MPO) activity14. These findings suggest that LSF could be a valuable therapeutic agent in managing acute lung injury and sepsis.

Diabetes Mellitus

LSF has been found to enhance glucose-stimulated insulin secretion both in vivo and in vitro. In prediabetic and normal rats, LSF administration resulted in improved glucose tolerance and increased insulin levels, suggesting a direct effect on β-cell function2. This indicates that LSF may have therapeutic benefits in the management of type 2 diabetes by enhancing β-cell functioning and promoting mitochondrial metabolism56.

Intestinal and Hepatic Injury

Treatment with LSF has been shown to preserve intestinal barrier function and ameliorate hepatic injury in rats subjected to hemorrhagic shock and resuscitation. LSF-treated rats exhibited improved intestinal and hepatic blood flow, reduced mucosal damage, and lower plasma concentrations of liver enzymes, indicating less organ damage3.

Inflammatory Diseases

In the context of autoimmune diseases like Type I diabetes and multiple sclerosis, LSF has demonstrated the ability to suppress proinflammatory cytokines, reduce cellular infiltration in islets, and decrease the severity of disease. For example, LSF treatment in non-obese diabetic mice led to a reduced onset of insulitis and diabetes7. Additionally, LSF decreased the number and severity of paralytic attacks in mice with relapsing EAE, a model of human multiple sclerosis, by modulating mRNA levels of IFN-γ10.

Lipid Metabolism and Acute Respiratory Distress Syndrome (ARDS)

LSF has been reported to cause a rapid and prolonged suppression of serum levels of free fatty acids (FFA), which may be relevant to its anti-inflammatory activity. However, in a randomized, placebo-controlled trial for the early treatment of ALI and ARDS, LSF did not show a significant decrease in mortality or improvement in clinical outcomes, indicating that its efficacy may vary depending on the condition and timing of treatment89.

Source and Classification

Lisofylline is classified as a xanthine derivative due to its structural features that resemble other compounds in this class. Its synthesis involves modifications to the xanthine framework, particularly through the addition of a hydroxylated alkyl side chain . The compound has garnered attention for its pharmacological effects, particularly in protecting pancreatic beta cells from cytokine-induced damage .

Synthesis Analysis

The synthesis of (R)-Lisofylline has been approached through various methods. One notable technique involves a chemoenzymatic deracemization process that utilizes laccase and alcohol dehydrogenases to achieve high enantiomeric purity. This method involves two main steps:

  1. Non-selective Chemoenzymatic Oxidation: The racemic mixture of lisofylline is oxidized to pentoxifylline using laccase from Trametes versicolor in the presence of a redox mediator (TEMPO). This step requires optimization of conditions such as solvent composition (e.g., acetone concentration) to enhance reaction rates and conversion efficiency .
  2. Stereoselective Bioreduction: The intermediate pentoxifylline undergoes stereoselective reduction facilitated by engineered Escherichia coli cells expressing specific alcohol dehydrogenases. This biocatalytic step converts the ketone intermediate back to the desired enantiomer of lisofylline with high selectivity .

This innovative approach highlights the advantages of using biocatalysts for achieving enantiomerically pure compounds while minimizing environmental impact compared to traditional chemical methods.

Molecular Structure Analysis

(R)-Lisofylline possesses a complex molecular structure characterized by:

  • Molecular Formula: C13H19N5O3
  • Molecular Weight: Approximately 281.32 g/mol
  • Structural Features: The compound features a purine ring system with two methyl groups at positions 3 and 7, and a hydroxylated hexyl side chain at position 1. The configuration at the chiral center contributes significantly to its biological activity .

The structural integrity of (R)-Lisofylline is critical for its interaction with biological targets, particularly in modulating immune responses.

Chemical Reactions Analysis

The chemical reactivity of (R)-Lisofylline includes:

  • Oxidation: As demonstrated in its synthesis, (R)-Lisofylline can be oxidized to form pentoxifylline under specific enzymatic conditions.
  • Reduction: The compound can also undergo reduction reactions that are facilitated by various enzymes, allowing for the interconversion between different forms of lisofylline and its analogs.

These reactions are essential in both synthetic pathways and metabolic processing within biological systems .

Mechanism of Action

The mechanism of action of (R)-Lisofylline is primarily linked to its ability to modulate immune responses and protect pancreatic beta cells. Key aspects include:

  • Inhibition of Cytokine Production: (R)-Lisofylline reduces the production of pro-inflammatory cytokines such as interferon-gamma, which are implicated in autoimmune destruction of beta cells .
  • Protection Against Cytotoxicity: The compound has been shown to protect beta cells from cytokine-induced apoptosis, thereby preserving insulin secretion capabilities .

Research indicates that these effects may be mediated through various signaling pathways that involve modulation of immune cell activity and reduction of inflammation within pancreatic tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-Lisofylline include:

  • Solubility: It exhibits moderate solubility in aqueous solutions, which can be influenced by pH and temperature.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range consistent with similar xanthines.

These properties are crucial for determining the appropriate formulation strategies for therapeutic applications .

Applications

(R)-Lisofylline has significant potential applications in:

  • Type 1 Diabetes Treatment: Its primary application lies in modulating immune responses to prevent beta cell destruction, thus preserving insulin production .
  • Anti-inflammatory Therapeutics: Given its immunomodulatory effects, (R)-Lisofylline may be explored for broader applications in inflammatory diseases beyond diabetes.
  • Research Tool: As a model compound for studying xanthine derivatives, it provides insights into structure-activity relationships that can guide the development of new therapeutic agents .
Chemical Identity and Synthesis of (R)-Lisofylline

Stereochemical Configuration and Chiral Specificity

(R)-Lisofylline [(R)-1-(5-hydroxyhexyl)-3,7-dimethylxanthine] is a chiral small molecule characterized by a single stereogenic center at the C5 position of its hydroxyhexyl side chain. This 5R configuration is absolutely required for its biological activity. The molecule features a xanthine core (3,7-dimethylpurine-2,6-dione) linked to a 5R-hydroxyhexyl group at the N1 position. The spatial orientation of the hydroxyl group dictates its molecular interactions with biological targets: The (R)-enantiomer exhibits >100-fold higher potency in inhibiting inflammatory cytokines compared to its (S)-counterpart and the parent compound pentoxifylline [1] [6]. This stereodependence arises from its ability to selectively interrupt IL-12 signaling pathways and block STAT4 phosphorylation, mechanisms that remain inaccessible to the (S)-enantiomer [6] [10]. The molecule’s absolute configuration is typically confirmed by chiral HPLC analysis and optical rotation measurements ([α]₂₅D = –23.6° in methanol) [1].

Synthetic Pathways: From Theobromine Derivatives to Enantiomeric Purification

Synthetic routes to (R)-lisofylline prioritize enantioselectivity due to the pharmacological irrelevance of the (S)-enantiomer. Methodologies fall into three principal categories:

Chemoenzymatic Deracemization

A tandem oxidation-reduction sequence enables the conversion of racemic lisofylline to enantiopure (R)-lisofylline:

  • Non-selective Oxidation: Laccase from Trametes versicolor (LTv) combined with TEMPO mediator oxidizes racemic lisofylline to pentoxifylline (ketone intermediate) using atmospheric oxygen. Optimized conditions (acetone/citrate buffer pH 5, 25°C) achieve 95% conversion [5].
  • Stereoselective Bioreduction: Recombinant alcohol dehydrogenases (ADHs) reduce pentoxifylline:
  • Rhodococcus ruber ADH yields (R)-lisofylline (94% ee, 67% yield)
  • Lactobacillus kefiri ADH yields (S)-lisofylline (>99% ee) [5].This one-pot deracemization delivers (R)-lisofylline in 56-67% isolated yield [5].

Chiral Pool Synthesis

Chiral building blocks serve as enantiopure precursors:

  • (S)-Lactic acid ethyl ester is converted via Appel reaction and alkylation of theobromine, yielding (R)-lisofylline in 38% overall yield but requiring extensive purification [1].
  • (-)-β-Pinene-derived pinanediol directs asymmetric borane reduction of pentoxifylline, affording (R)-lisofylline in >90% ee [9].

Catalytic Asymmetric Hydrogenation & Kinetic Resolution

  • Jacobsen Hydrolytic Kinetic Resolution (HKR): Racemic 2-(4-bromobutyl)oxirane undergoes HKR using Co-salen catalysts, producing (S)-6-bromohexane-1,2-diol. Regioselective deoxygenation and theobromine alkylation furnish (R)-lisofylline in >99% ee [1].
  • Lipase-Catalyzed Kinetic Resolution: Candida antarctica lipase B resolves racemic lisofylline via transesterification (vinyl acetate), yielding (R)-acetate intermediate (ee >99%), hydrolyzed to (R)-lisofylline. Maximum yield is theoretically limited to 50% [1].

Table 1: Comparison of Key Synthetic Methods for (R)-Lisofylline

MethodChiral ControllerYieldee (%)Key Advantage/Limitation
Chemoenzymatic deracemizationLTv/TEMPO + ADH56-67%94-99Tandem one-pot; avoids metal catalysts
Jacobsen HKRCo-salen catalyst40-45%>99High ee; multi-step
Pinanediol boronate(-)-β-Pinene30-38%>90Uses natural terpene; moderate yield
Lipase resolutionCandida antarctica lipase35-40%>99Mild conditions; max 50% yield theoretical

Physicochemical Properties: Solubility, Stability, and Bioavailability

(R)-Lisofylline’s therapeutic potential is constrained by suboptimal physicochemical properties:

  • Solubility: Exhibits high aqueous solubility (>100 mg/mL) due to its polar hydroxyalkyl chain and ionizable xanthine core (pKa ~8.2). While facilitating intravenous delivery, this property hinders passive intestinal absorption and membrane permeability [3] [7].
  • Chemical Stability: The compound demonstrates stability across pH 2–8 but undergoes rapid hepatic oxidation via cytochrome P450 (CYP1A2, CYP3A4) to pentoxifylline and other metabolites. Human liver microsomal studies show t₁/₂ = 0.8 hours [3] [7].
  • Bioavailability: Oral bioavailability is low (15–20%) due to extensive first-pass metabolism. Physiologically based pharmacokinetic (PBPK) modeling in mice and humans indicates:
  • High systemic clearance (1.22 mL/min in mice)
  • Limited tissue distribution (brain-to-plasma ratio: 0.15) [3].
  • Human oral administration achieves plasma concentrations below therapeutic thresholds despite dose escalation [3] [7].

Table 2: Key Physicochemical and Pharmacokinetic Parameters

PropertyValueMethod/ModelBiological Implication
Molecular Weight280.32 g/molCalculatedSmall molecule drug-like
logP (Octanol-Water)0.9ExperimentalModerate lipophilicity
Aqueous Solubility>100 mg/mL (25°C)Shake-flask methodSuitable for IV formulation
Plasma Protein Binding45%Equilibrium dialysis (human)Moderate unbound fraction
Hepatic Clearance5.427 mL/min (mouse intrinsic)PBPK modelingExtensive metabolism
Oral Bioavailability15–20% (rat), predicted <25% (human)Non-compartmental analysisRequires formulation strategies

Advanced Formulation Strategies: To circumvent these limitations, prodrugs and nanoassemblies have been engineered:

  • 5'-O-Acetyl-(R)-lisofylline: Enhances lipophilicity (logP = 1.8) and plasma stability (t₁/₂ = 3.2 hours). Hepatic esterases release active (R)-lisofylline [7].
  • Lisofylline-linoleic acid conjugate (LSF-LA): Self-assembles into micelles (critical micelle concentration = 0.045 mM). This reduces clearance by 5-fold and prolongs half-life in diabetic rats compared to free drug [7].
  • Cyclodextrin Complexation: Improves solubility while protecting against enzymatic degradation [7].

These approaches demonstrate that chemical modification or advanced delivery systems are essential prerequisites for translating (R)-lisofylline’s potent in vitro activity into in vivo efficacy, particularly for chronic conditions like type 1 diabetes requiring sustained therapeutic exposure [3] [7].

Properties

CAS Number

100324-81-0

Product Name

(R)-Lisofylline

IUPAC Name

1-[(5R)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione

Molecular Formula

C13H20N4O3

Molecular Weight

280.32 g/mol

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m1/s1

InChI Key

NSMXQKNUPPXBRG-SECBINFHSA-N

SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Synonyms

1-(5'-hydroxyhexyl)-3,7-dimethylxanthine
1-(5R-hydroxyhexyl)-3,7-dimethylxanthine
3,7-dimethyl-1-(5-hydroxyhexyl)xanthine
A-802710
BL 194
CT-1501R
lisofylline

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Isomeric SMILES

C[C@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.